molecular formula C7HF7 B1310632 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene CAS No. 22006-44-6

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

Cat. No. B1310632
CAS RN: 22006-44-6
M. Wt: 218.07 g/mol
InChI Key: AJNDNWYVKZRHBE-UHFFFAOYSA-N
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Description

Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .

Scientific Research Applications

Organic Synthesis Applications

  • Fluorine Substitution Reactions : 1-(Difluoromethanesulfinyl)pentafluorobenzene reacts with nucleophiles like sodium methoxide, sodium phenoxide, potassium hydrosulfide, and methylamine, resulting in the substitution of the fluorine atom. This process is pivotal in synthesizing various fluorinated compounds due to the cleavage of the C-S bond under basic conditions, leading to pentafluorobenzene (Koshcheev et al., 2017).
  • Electrochemical Fluorination : Electrochemical fluorination has been utilized to transform toluene and its fluoromethyl derivatives into difluoromethylbenzenes, showcasing the versatility of fluorinated compounds in synthesis. This method highlights the efficiency of fluorination in modifying aromatic compounds (Momota et al., 1998).

Polymer Chemistry and Materials Science

  • Fluorescence Probes : The compound has been used to develop new intramolecular fluorescence probes that monitor photoinduced radical and cationic cross-linking. These probes are essential for studying the dynamics of polymer formations and transformations under various conditions (Strehmel et al., 1999).
  • Polymer Functionalization : The para-fluoride of 2,3,4,5,6-pentafluorobenzyl-functional polymers can be substituted with sodium azide, producing versatile precursors for postpolymerization modifications. This approach opens up a multitude of modification possibilities with high efficiency and specificity, crucial for developing advanced polymeric materials (Noy et al., 2019).

Safety And Hazards

The safety and hazards of a specific difluoromethyl compound would depend on its exact structure and properties. As a general precaution, avoid breathing dust and contact with skin and eyes .

Future Directions

The development of new difluoromethylation reagents and methods could streamline access to molecules of pharmaceutical relevance . This could generate interest for process chemistry and lead to the discovery of new therapeutics .

properties

IUPAC Name

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDNWYVKZRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455632
Record name perfluorobenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

CAS RN

22006-44-6
Record name perfluorobenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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